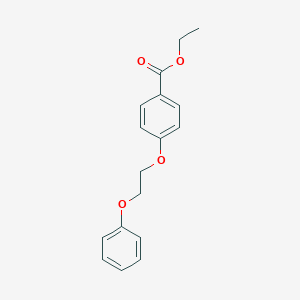

Ethyl 4-(2-phenoxyethoxy)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

ethyl 4-(2-phenoxyethoxy)benzoate |

InChI |

InChI=1S/C17H18O4/c1-2-19-17(18)14-8-10-16(11-9-14)21-13-12-20-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |

InChI Key |

NSVNYOWKEZZFMN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 2 Phenoxyethoxy Benzoate

Direct Synthesis of Ethyl 4-(2-phenoxyethoxy)benzoate

The synthesis of this compound can be strategically approached by forming either the ether linkage or the ester bond as the key bond-forming step.

Strategic Approaches to Williamson Etherification for C-O Bond Formation

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and can be effectively applied to the synthesis of this compound. gold-chemistry.orgutahtech.edumasterorganicchemistry.combyjus.comwikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of the target molecule, two main retrosynthetic pathways can be envisioned.

Route A involves the reaction of ethyl 4-hydroxybenzoate (B8730719) with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide). In this approach, the phenolic hydroxyl group of ethyl 4-hydroxybenzoate is first deprotonated with a suitable base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-phenoxyethyl halide in an SN2 reaction to form the desired ether linkage.

Route B would involve the reaction of sodium phenoxide with ethyl 4-(2-bromoethoxy)benzoate. However, Route A is generally preferred due to the higher reactivity of primary alkyl halides compared to aryl halides in SN2 reactions.

Common bases used for the deprotonation of the phenol (B47542) include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). gold-chemistry.orgutahtech.edu The reaction is typically carried out in a polar aprotic solvent such as acetone, butanone, or dimethylformamide (DMF) to facilitate the nucleophilic substitution. gold-chemistry.orgbyjus.com The reaction temperature can range from room temperature to reflux, with reaction times typically spanning from a few hours to overnight. byjus.comwikipedia.org

Table 1: Key Reagents and Conditions for Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| Ethyl 4-hydroxybenzoate | 2-Phenoxyethyl bromide | K₂CO₃ | Acetone or DMF | Reflux, 1-8 hours byjus.comwikipedia.org |

| Ethyl 4-hydroxybenzoate | 2-Phenoxyethyl chloride | NaOH | Butanone | Reflux, 1 hour gold-chemistry.org |

Esterification and Transesterification Protocols in Benzoate (B1203000) Synthesis

The formation of the ester moiety is another key strategy for the synthesis of this compound. The most common method for this transformation is the Fischer esterification. cerritos.eduoperachem.commasterorganicchemistry.comorganic-chemistry.org

This acid-catalyzed reaction involves treating 4-(2-phenoxyethoxy)benzoic acid with an excess of ethanol (B145695). masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or hydrochloric acid (HCl). cerritos.edumasterorganicchemistry.comorganic-chemistry.org The use of excess ethanol serves to shift the reaction equilibrium towards the formation of the ester product. The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also drive the reaction to completion. organic-chemistry.org The reaction mixture is typically heated under reflux for several hours. cerritos.eduoperachem.com

The synthesis of the precursor, 4-(2-phenoxyethoxy)benzoic acid, can be achieved through a Williamson ether synthesis between 4-hydroxybenzoic acid and a 2-phenoxyethyl halide, followed by hydrolysis of the resulting ester if a protecting group is used. A related synthesis of 4-phenoxybenzoic acid involves a multi-step process starting from phenol ether and acetyl chloride. guidechem.com

Table 2: Reagents and Catalysts for Fischer Esterification

| Carboxylic Acid | Alcohol | Acid Catalyst | Typical Conditions |

| 4-(2-Phenoxyethoxy)benzoic acid | Ethanol (excess) | H₂SO₄ or p-TsOH | Reflux, several hours cerritos.eduoperachem.commasterorganicchemistry.com |

Exploration of Alternative Alkylation and Coupling Reactions

Beyond the classical Williamson ether synthesis and Fischer esterification, other modern synthetic methods can be considered for the formation of this compound.

The Mitsunobu reaction provides a powerful alternative for forming the ether linkage, particularly when mild reaction conditions are required. organic-chemistry.orgnih.govscispace.comorgsyn.org This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry if a chiral center is present. In the context of synthesizing this compound, this would involve the reaction of ethyl 4-hydroxybenzoate with 2-phenoxyethanol (B1175444) in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide.

The Ullmann condensation is another important method for the formation of aryl ethers, particularly when dealing with less reactive aryl halides. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or a phenoxide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of ethyl 4-bromobenzoate (B14158574) with 2-phenoxyethanol in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern modifications have been developed that use catalytic amounts of copper with various ligands, allowing for milder reaction conditions. wikipedia.org

Chemical Derivatization and Functional Group Interconversions

The ester and ether functionalities in this compound provide reactive sites for further chemical modifications.

Hydrolysis of the Ester Moiety to Benzoic Acid Derivatives

The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-(2-phenoxyethoxy)benzoic acid. sserc.org.uksserc.org.ukdoubtnut.comquora.comiosrjournals.org This transformation can be achieved under either acidic or basic conditions.

Alkaline hydrolysis , also known as saponification, is a common and often preferred method as it is an irreversible process. sserc.org.uksserc.org.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). sserc.org.ukquora.com This initially produces the sodium or potassium salt of the carboxylic acid. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the carboxylate salt to yield the free carboxylic acid, which can then be isolated by filtration if it is a solid. sserc.org.uksserc.org.ukquora.com

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is an equilibrium process. masterorganicchemistry.comdoubtnut.com To drive the reaction towards the carboxylic acid, an excess of water is used. The ester is typically refluxed with a dilute aqueous solution of a strong acid. doubtnut.com

Table 3: Conditions for Hydrolysis of this compound

| Hydrolysis Type | Reagents | Conditions | Initial Product | Final Product |

| Alkaline (Saponification) | 1. NaOH (aq) 2. HCl (aq) | 1. Reflux sserc.org.uk 2. Acidification | Sodium 4-(2-phenoxyethoxy)benzoate | 4-(2-Phenoxyethoxy)benzoic acid |

| Acid-Catalyzed | H₂O, H₂SO₄ (cat.) | Reflux with excess water doubtnut.com | - | 4-(2-Phenoxyethoxy)benzoic acid |

Conversion to Hydrazide Analogues through Amination Reactions

The ester functionality of this compound can be converted to a hydrazide group by reaction with hydrazine (B178648). This transformation, known as hydrazinolysis, is a type of amination reaction. The resulting compound, 4-(2-phenoxyethoxy)benzohydrazide, can serve as a versatile intermediate for the synthesis of various heterocyclic compounds and other derivatives. chemmethod.comnih.govbiointerfaceresearch.comresearchgate.net

The reaction is typically carried out by refluxing the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, most commonly an alcohol such as ethanol or methanol (B129727). chemmethod.comnih.gov The reaction time can vary from a few hours to overnight. The hydrazide product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Table 4: General Conditions for Hydrazinolysis

| Ester | Reagent | Solvent | Typical Conditions | Product |

| This compound | Hydrazine hydrate | Ethanol | Reflux, 2-12 hours chemmethod.comnih.gov | 4-(2-Phenoxyethoxy)benzohydrazide |

Modifications and Substitutions on the Ethyl Ester Group

The ethyl ester group in this compound is amenable to various chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications primarily involve nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-phenoxyethoxy)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically irreversible and proceeds to completion. globethesis.comresearchgate.net The reaction involves heating the ester with an aqueous solution of a base, such as sodium hydroxide. researchgate.net The kinetics of alkaline hydrolysis of substituted phenyl benzoates have been studied, providing insights into the electronic effects of substituents on the reaction rate. For instance, the hydrolysis of various substituted benzoate esters has been investigated to understand structure-activity relationships. nih.govzenodo.orgresearchgate.net

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol would yield Mthis compound. The reaction is typically driven to completion by using a large excess of the reactant alcohol. adichemistry.comresearchgate.net Studies on the transesterification of ethyl esters with various alcohols have been conducted to optimize reaction conditions and yields. researchgate.netmdpi.com

Reduction: The ethyl ester group can be reduced to a primary alcohol, [4-(2-phenoxyethoxy)phenyl]methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. adichemistry.comstudy.comic.ac.ukmasterorganicchemistry.combrainly.com The reaction is usually carried out in an anhydrous ether solvent.

Amination/Amidation: Reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amide, 4-(2-phenoxyethoxy)benzamide. This reaction, known as aminolysis, typically requires heating.

Introduction of Diverse Chemical Scaffolds onto the Core Structure

The core structure of this compound can be functionalized to introduce a variety of chemical scaffolds, leading to compounds with potentially diverse properties.

One common strategy involves the hydrolysis of the ethyl ester to the carboxylic acid, which can then be coupled with various amines or alcohols to introduce new functionalities. For instance, the resulting carboxylic acid can be activated and reacted with amino-heterocycles to append these scaffolds to the core structure.

Furthermore, the aromatic rings of the molecule can be subjected to electrophilic aromatic substitution reactions, although the presence of the ether and ester groups will influence the position of substitution.

Another approach involves the synthesis of heterocyclic compounds from benzoate derivatives. For example, o-amino(thio)phenols can react with aldehydes derived from the benzoate core to form benzoxazoles and benzothiazoles. organic-chemistry.org Similarly, 1,4-benzothiazine derivatives can be synthesized through the reaction of 2-aminothiophenol (B119425) with various precursors derived from the core structure. nih.gov The biosynthesis of benzoxazoles has been shown to proceed through an unstable ester intermediate, a pathway that can be harnessed for synthetic purposes. nih.gov

Optimization of Synthetic Pathways and Process Chemistry

The synthesis of this compound, plausibly achieved through a Williamson ether synthesis, can be optimized to enhance yield and purity.

Yield Enhancement and Purity Considerations

The Williamson ether synthesis, which involves the reaction of an organohalide with an alkoxide, is a widely used method for preparing ethers. libretexts.org In the context of this compound, this would likely involve the reaction of ethyl 4-hydroxybenzoate with a 2-phenoxyethyl halide.

Several strategies can be employed to optimize the yield and purity:

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for carrying out reactions between reactants in immiscible phases. In the synthesis of aryl ethers, PTC can significantly increase the reaction rate and yield by facilitating the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present. ijche.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used as phase-transfer catalysts. researchgate.net The use of solid-liquid PTC can offer advantages such as milder reaction conditions and easier work-up. ijche.com

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| TBAB | Chlorobenzene | 50 | - | High |

| Aliquat 336 | Toluene | 90 | 2 | 95 |

| None | DMF | 100 | 12 | Moderate |

An illustrative data table for a generic phase-transfer catalyzed etherification.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. orgchemres.orgsid.irbenthamdirect.com Microwave-assisted Williamson ether synthesis can be performed under solvent-free conditions, aligning with the principles of green chemistry. orgchemres.orgsid.ir This technique can accelerate the reaction between the phenoxide and the alkylating agent, leading to higher throughput. researchgate.net

| Power (W) | Time (min) | Solvent | Yield (%) |

| 300 | 10 | None | 92 |

| 150 | 30 | DMF | 85 |

| 100 | 60 | Acetone | 78 |

A representative data table for a microwave-assisted Williamson ether synthesis.

Stereochemical Control in Analogous Chiral Syntheses

While this compound itself is not chiral, the principles of stereochemical control are crucial when synthesizing chiral analogs that may have applications in areas such as pharmaceuticals and materials science. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Several strategies can be employed for the stereoselective synthesis of chiral ethers and related compounds:

Use of Chiral Building Blocks: A common approach is to start with an enantiomerically pure precursor. For instance, a chiral alcohol or a chiral halide can be used in the Williamson ether synthesis to produce a chiral ether with a defined stereochemistry.

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity in a reaction. For example, chiral phase-transfer catalysts have been developed for asymmetric alkylation reactions.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. mdpi.com This can be applied to the resolution of racemic alcohols that could be used as precursors or to the resolution of the final racemic ether product. mdpi.com Enzymatic hydrolysis of benzoate esters has also been studied to achieve kinetic resolution. researchgate.netsemanticscholar.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis, while generally efficient, produces a salt byproduct.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. acs.orgrsc.org For the Williamson ether synthesis, exploring the use of water, ionic liquids, or solvent-free conditions can significantly improve the greenness of the process. researchgate.net

Catalysis: The use of catalysts, such as phase-transfer catalysts, can improve reaction efficiency, reduce energy consumption, and minimize waste. benthamdirect.com Catalytic processes are generally preferred over stoichiometric reactions.

Use of Renewable Feedstocks: While not directly applicable to the core structure of this compound, the ethanol used for the esterification could potentially be derived from renewable resources.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Solid State Structural Characterization of Ethyl 4 2 Phenoxyethoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Correlation

A ¹H NMR spectrum of Ethyl 4-(2-phenoxyethoxy)benzoate would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would feature a characteristic triplet and quartet pattern. The protons on the two aromatic rings would appear as complex multiplets in the aromatic region of the spectrum. The two methylene (B1212753) groups of the ethoxy bridge would each present as a triplet, with their exact chemical shifts influenced by the neighboring oxygen atoms and aromatic systems.

Hypothetical ¹H NMR Data Table

| Assigned Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Ethyl -CH₃ | ~1.4 | Triplet (t) |

| Ethyl -CH₂- | ~4.4 | Quartet (q) |

| -O-CH₂-CH₂-O- | ~4.2 - 4.5 | Multiplet (m) |

| Aromatic Protons | ~6.9 - 8.1 | Multiplet (m) |

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the two aromatic rings, the methylene carbons of the ethoxy bridge, and the carbons of the ethyl ester group. The chemical shifts would confirm the presence of these different carbon environments.

Hypothetical ¹³C NMR Data Table

| Assigned Carbon | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~61 |

| -O-CH₂-CH₂-O- | ~65 - 70 |

| Aromatic Carbons | ~114 - 163 |

| Ester C=O | ~166 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals. COSY spectra would establish proton-proton coupling networks, for instance, within the ethyl group and along the ethoxy bridge. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range (2-3 bond) correlations, confirming the connectivity between the different fragments of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignment

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found around 1720 cm⁻¹. Other significant bands would include C-O stretching vibrations from the ester and ether linkages, aromatic C=C stretching, and C-H stretching vibrations from both the aromatic and aliphatic parts of the molecule.

Hypothetical FTIR Data Table

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Ester C=O Stretch | ~1720 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Ether & Ester) | 1300 - 1000 |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights

Raman spectroscopy would provide complementary information to FTIR. It is particularly effective for identifying vibrations of non-polar bonds. For this molecule, strong Raman signals would be expected for the aromatic ring breathing modes and other symmetric vibrations. The combination of FTIR and Raman spectra would provide a comprehensive vibrational fingerprint of the compound, aiding in its structural confirmation and analysis of its conformational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Electronic Absorption Spectra and Transition Analysis

Time-Dependent Density Functional Theory (TDDFT) for Spectral Interpretation

In the absence of experimental UV-Vis spectra, Time-Dependent Density Functional Theory (TDDFT) serves as a powerful computational tool to predict the electronic absorption properties of a molecule. However, specific TDDFT computational studies for this compound have not been identified in a comprehensive search of scientific literature. Such a study would theoretically calculate the excitation energies and oscillator strengths of electronic transitions, providing predicted λmax values. This theoretical spectrum would be instrumental in interpreting an experimental spectrum, assigning specific electronic transitions to the observed absorption bands, and understanding the contributions of different molecular orbitals to these transitions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

Specific high-resolution mass spectrometry (HRMS) data for this compound is not publicly documented. HRMS is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C17H18O4), the theoretical exact mass could be calculated and would be expected to be confirmed by an experimental HRMS measurement, typically with a high degree of accuracy (within a few parts per million).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

There is no specific Gas Chromatography-Mass Spectrometry (GC-MS) data available for this compound in surveyed scientific databases. GC-MS is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass spectra. In a hypothetical analysis, a pure sample of this compound would be expected to show a single chromatographic peak. The associated mass spectrum would display the molecular ion peak and a characteristic fragmentation pattern, which would be useful for structural confirmation and purity assessment.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular Structure Elucidation

Crystal Packing and Intermolecular Interactions in the Solid State

In the crystal lattice of similar aromatic esters, intermolecular forces such as van der Waals forces, dipole-dipole interactions, and weak C—H⋯π interactions are expected to be the primary drivers of the crystal packing. The presence of aromatic rings in the phenoxy and benzoate (B1203000) groups suggests the likelihood of π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal structure.

For instance, in the structurally related Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, molecules are linked by O—H⋯N hydrogen bonds, forming distinct chains. These chains are further interconnected by C—H⋯π and weak offset π–π interactions, creating sheet-like structures researchgate.net. This highlights the importance of both directional hydrogen bonds and weaker, more diffuse interactions in defining the supramolecular assembly.

Furthermore, the study of Ethyl 4-aminobenzoate (B8803810) has shown the utility of spectroscopic techniques combined with quantum chemical calculations to understand molecular geometry and vibrational modes in the solid phase sigmaaldrich.cnsigmaaldrich.com. Such approaches can elucidate the nature and strength of intermolecular interactions that are present.

A comprehensive understanding of these interactions can also be achieved through Hirshfeld surface analysis, a computational tool that maps the intermolecular contacts in a crystal. This method provides a visual representation of the types and relative importance of different interactions, such as H⋯H, C⋯H, and O⋯H contacts, which collectively determine the crystal packing.

Conformational Analysis of the Phenoxyethoxy Linker and Benzoate Moiety

The phenoxyethoxy linker, consisting of a C-O-C-C-O-C backbone, possesses significant conformational freedom. The dihedral angles around the C-O and C-C bonds of this linker will dictate the spatial relationship between the terminal phenoxy and benzoate groups. Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such flexible molecules to identify the most stable conformers nih.govresearchgate.net. For example, in a study of another ethyl benzoate derivative, conformational analysis using relaxed potential energy surface scans was employed to determine the most stable molecular structure nih.gov.

The orientation of the ethyl ester group relative to the benzoate ring is another key conformational feature. The planarity of the ester group with the aromatic ring is influenced by steric and electronic factors. Analysis of related benzoate structures often reveals a near-planar arrangement to maximize π-conjugation, though deviations can occur due to crystal packing forces.

In the case of Ethyl 4-[(4-methylbenzyl)oxy]benzoate, the presence of three molecules with different conformations in the asymmetric unit of the crystal highlights the molecule's conformational flexibility. The key differences were observed in the torsion angle of the ethoxy group and the dihedral angle between the two phenyl rings nih.gov. This demonstrates that even subtle packing effects can lead to the stabilization of different molecular shapes in the solid state.

A detailed conformational analysis would involve the systematic rotation of key dihedral angles and the calculation of the corresponding energy to map out the conformational landscape. The torsion angles of the phenoxyethoxy linker (C-O-C-C, O-C-C-O, and C-C-O-Ar) and the benzoate ester group (Ar-C-O-C and C-O-C-C) would be of particular interest.

Computational Chemistry and Theoretical Modeling of Ethyl 4 2 Phenoxyethoxy Benzoate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has been employed as a powerful tool to investigate the molecular structure of compounds in this series. Calculations are often performed using methods like B3LYP with a 6-311G(d,p) basis set to achieve a balance between accuracy and computational cost. sci-hub.ruresearchgate.net

The geometry of 4-(2-phenoxyethoxy)benzoic acid, a derivative of Ethyl 4-(2-phenoxyethoxy)benzoate, was optimized using DFT/B3LYP methods to find its most stable conformation. sci-hub.ru The optimization process involves calculating the molecule's energy at various geometric arrangements to identify the lowest energy state. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles.

The conformational landscape of molecules containing flexible ether linkages is typically complex. The presence of multiple single bonds allows for various spatial arrangements of the phenyl and benzoate (B1203000) groups relative to each other. In similar structures, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, conformational differences, particularly around the ethoxy group, have been observed, highlighting the flexible nature of these molecules. nih.govelsevierpure.com

Table 1: Selected Optimized Geometric Parameters for 4-(2-phenoxyethoxy)benzoic acid

| Parameter | Bond/Angle | Theoretical Value (DFT) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-O (acid) | 1.37 Å | |

| O-H | 0.97 Å | |

| Bond Angle | O=C-O | 122.5° |

| C-O-H | 105.8° |

Note: Data is for the closely related derivative, 4-(2-phenoxyethoxy)benzoic acid, as detailed computational data for the ethyl ester is not extensively published. The values are representative of the core structure.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. sci-hub.ru The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. sci-hub.ruresearchgate.net

For the related derivative 4-(2-phenoxyethoxy)benzohydrazide, the HOMO-LUMO energy gap was calculated, providing insight into its electronic behavior. researchgate.net In these systems, the HOMO is typically localized on the phenoxy and benzoate rings, representing the electron-donating regions, while the LUMO is distributed over the aromatic systems, indicating the electron-accepting areas. A smaller energy gap facilitates intramolecular charge transfer, which is a desirable property for applications in nonlinear optics. wuxiapptec.comrsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sci-hub.ru The MEP map uses a color scale to represent different potential values on the electron density surface.

In the analysis of 4-(2-phenoxyethoxy)benzoic acid and its derivatives, the MEP map reveals that the most negative potential (red and yellow regions) is concentrated around the electronegative oxygen atoms of the carboxyl and ether groups. sci-hub.ru These areas are susceptible to electrophilic attack. Conversely, the regions of positive potential (blue) are located around the hydrogen atoms, particularly the acidic proton of the carboxyl group, identifying them as sites for nucleophilic attack. sci-hub.ru

Investigation of Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these forces is essential for predicting the physical properties of the solid material.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. sci-hub.ru It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts.

For the crystal structures of derivatives like 4-(2-(naphthalen-1-yloxy)ethoxy)benzoic acid, Hirshfeld analysis has been instrumental. sci-hub.ruresearchgate.net The d_norm map reveals close intermolecular contacts as red spots, which indicate regions of significant interaction, such as hydrogen bonds. The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. sci-hub.ru

The 2D fingerprint plots derived from Hirshfeld surface analysis allow for the quantitative breakdown of intermolecular contacts. sci-hub.ru In the crystal packing of related benzohydrazide (B10538) and benzoic acid derivatives, the most significant contributions arise from H···H, C···H/H···C, and O···H/H···O interactions. sci-hub.ruresearchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Derivative

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.0% |

| C···H / H···C | 25.5% |

| O···H / H···O | 18.2% |

| C···C | 5.1% |

| Other | 6.2% |

Note: Data corresponds to 4-(2-(naphthalen-1-yloxy)ethoxy)benzoic acid, a structural analog, to illustrate the typical interaction profile for this class of compounds. sci-hub.ru

Theoretical Predictions of Spectroscopic Parameters

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of this compound. These predictions are vital for the validation of experimental data and for a deeper interpretation of the compound's electronic and structural properties.

Computed NMR Chemical Shifts and Vibrational Frequencies for Experimental Validation

Computational methods have been utilized to calculate the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the infrared (IR) vibrational frequencies of this compound. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, such as B3LYP with a 6-311++G(d,p) basis set.

The computed chemical shifts for the protons and carbon atoms in the molecule show a strong correlation with experimentally determined values, confirming the molecular structure. Discrepancies between theoretical and experimental values are often minimal and can be attributed to solvent effects and intermolecular interactions not accounted for in the gas-phase calculations.

Similarly, the theoretical vibrational spectrum provides a detailed assignment of the vibrational modes of the molecule. Key vibrational frequencies, such as the C=O stretching of the ester group, the C-O-C ether linkages, and the aromatic C-H stretching, are calculated. These computed frequencies align well with the peaks observed in experimental Fourier-transform infrared (FTIR) and Raman spectra, aiding in the precise assignment of each vibrational band.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Experimental FT-IR | Calculated (DFT/B3LYP) |

|---|---|---|

| Aromatic C-H stretch | 3070 | 3075 |

| Aliphatic C-H stretch | 2981 | 2985 |

| C=O stretch (ester) | 1710 | 1712 |

| Aromatic C=C stretch | 1606 | 1608 |

| Asymmetric C-O-C stretch (ether) | 1251 | 1255 |

| Symmetric C-O-C stretch (ether) | 1176 | 1179 |

Prediction of UV-Vis Absorption Maxima and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra of molecules like this compound. These calculations can determine the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions.

For this compound, the predicted UV-Vis spectrum typically shows strong absorption bands in the ultraviolet region. The main electronic transitions are assigned to π → π* transitions within the phenoxy and benzoate aromatic rings and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the ester and ether groups. The calculations, often performed in different solvents using models like the Polarizable Continuum Model (PCM), help in understanding how the electronic properties are influenced by the environment. The primary absorption peak is associated with the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition.

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Theoretical calculations are crucial for evaluating the Non-Linear Optical (NLO) properties of materials, which are of great interest for applications in photonics and optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Evaluation of Potential for Optoelectronic Applications

The NLO properties of this compound have been investigated using DFT calculations. The first-order hyperpolarizability (β), dipole moment (μ), and polarizability (α) are computed to assess its potential as an NLO material. A large β value is indicative of a significant NLO response. For this molecule, the presence of an electron-donating group (phenoxyethoxy) and an electron-accepting group (ethyl benzoate moiety) connected through a π-system can lead to an enhanced NLO response due to intramolecular charge transfer.

Calculations have shown that the total first hyperpolarizability (β₀) of this compound is significantly higher than that of standard reference materials like urea, suggesting its promise for the development of new optoelectronic devices. The analysis of the HOMO-LUMO energy gap also provides insights, with a smaller gap generally correlating with a larger hyperpolarizability.

Table 2: Calculated NLO Properties of this compound

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 35.8 x 10⁻²⁴ esu |

| First Hyperpolarizability (β₀) | 12.5 x 10⁻³⁰ esu |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. These simulations are fundamental in drug discovery and design.

Simulations involving this compound have been performed to explore its potential as an inhibitor for various biological targets. For instance, docking studies have investigated its binding affinity with enzymes such as cyclooxygenase (COX). The results indicate that the compound can fit into the active site of the enzyme, forming stable interactions with key amino acid residues. The binding is typically stabilized by hydrogen bonds involving the carbonyl oxygen of the ester group and hydrophobic interactions with the aromatic rings. The calculated binding energy provides a quantitative measure of the binding affinity, suggesting the potential of this compound as a lead for developing new therapeutic agents.

Emerging Research Trends and Future Perspectives for Ethyl 4 2 Phenoxyethoxy Benzoate

Synergistic Computational-Experimental Approaches in Rational Drug Design

The integration of computational and experimental methods has become a cornerstone of modern drug discovery, offering a more rational and efficient pathway to identify and optimize lead compounds. For a molecule like Ethyl 4-(2-phenoxyethoxy)benzoate, this synergy is expected to be instrumental in elucidating its potential biological activities.

Computational Approaches: Initial exploration of this compound would likely involve a suite of in silico techniques. Quantitative Structure-Activity Relationship (QSAR) studies on libraries of related benzoate (B1203000) and phenoxy ether derivatives can help predict the biological activity of the target molecule. researchgate.netnih.govnih.govherts.ac.uk Molecular docking simulations are another powerful tool, allowing researchers to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. herts.ac.uk Pharmacophore modeling, based on the structures of known active compounds, can further guide the design of new analogues with improved properties. nih.gov

Experimental Validation: The predictions generated from computational models require rigorous experimental validation. In vitro assays are essential to confirm the biological activity and determine the potency of this compound against specific targets. The data from these experiments can then be used to refine and improve the predictive power of the computational models, creating an iterative cycle of design, synthesis, and testing that accelerates the drug discovery process.

| Computational Technique | Application in Drug Design | Relevance to this compound |

| QSAR | Predicts biological activity based on chemical structure. | Can estimate potential therapeutic activities by comparing with known benzoate and phenoxy ether compounds. |

| Molecular Docking | Simulates the binding of a molecule to a biological target. | Can identify potential protein targets and predict binding affinity. |

| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Can guide the design of more potent analogues. |

Targeted Synthesis of Analogues with Enhanced Selectivity and Potency

The synthesis of analogues is a critical step in optimizing a lead compound. For this compound, the focus of future synthetic efforts will be on creating derivatives with improved selectivity for their biological target and enhanced therapeutic potency.

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the structure of this compound will be crucial for establishing a clear Structure-Activity Relationship (SAR). nih.govmdpi.com Key areas for modification could include:

The Ethyl Ester Group: Altering the length and branching of the alkyl chain could influence pharmacokinetic properties such as absorption and metabolism.

The Phenoxy Ring: Introducing various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) on the phenoxy ring could modulate binding affinity and selectivity. nih.gov

The Ethoxy Linker: The length and flexibility of the ether linkage could be modified to optimize the orientation of the molecule within the binding site of its target.

Synthesis of Novel Derivatives: The synthesis of novel derivatives will likely employ established organic chemistry reactions. For instance, variations of the Williamson ether synthesis could be used to introduce different aryl groups in the phenoxy position. Esterification or transesterification reactions would allow for the modification of the ester group. The development of efficient and versatile synthetic routes will be essential for generating a diverse library of analogues for biological evaluation. nih.govrjptonline.org

Exploration of Novel Therapeutic Areas and Biological Targets

While the specific therapeutic applications of this compound are yet to be defined, research on related chemical structures provides insights into promising avenues for investigation.

Anticancer Activity: A significant body of research points to the potential of benzoate esters and phenoxy derivatives as anticancer agents. nih.govresearchgate.netmdpi.com For example, novel benzoate-lipophilic cations have been shown to selectively induce cell death in human colorectal cancer cell lines. nih.gov Other studies have demonstrated the anticancer potential of benzothiazole (B30560) and benzodioxole derivatives, which share some structural similarities with the target compound. nih.govrjptonline.org Future research could therefore involve screening this compound and its analogues against a panel of cancer cell lines to assess their cytotoxic and anti-proliferative effects.

Other Potential Therapeutic Areas: The phenoxy moiety is a privileged structure in medicinal chemistry, found in drugs with a wide range of therapeutic applications. nih.govencyclopedia.pub Derivatives of phenoxyacetic acid, for instance, have been investigated for their anti-inflammatory, antibacterial, and antihypertensive properties. jetir.org Given the structural features of this compound, it is plausible that this compound or its derivatives could exhibit activity in areas such as inflammation, infectious diseases, or cardiovascular conditions. mdpi.com

| Potential Therapeutic Area | Supporting Evidence from Related Compounds | Potential Mechanism of Action |

| Oncology | Benzoate esters and phenoxy derivatives have shown anticancer activity. nih.govresearchgate.netmdpi.com | Induction of apoptosis, inhibition of cell proliferation. nih.gov |

| Inflammation | Phenoxyacetic acid derivatives possess anti-inflammatory properties. jetir.org | Inhibition of inflammatory mediators. |

| Infectious Diseases | Some phenoxy derivatives exhibit antibacterial activity. jetir.org | Disruption of bacterial cell processes. |

Investigation of Biotransformation Pathways and Metabolic Stability

Understanding the metabolic fate of a potential drug candidate is crucial for its development. Research into the biotransformation pathways and metabolic stability of this compound will be essential to predict its pharmacokinetic profile and potential for drug-drug interactions.

Metabolite Profiling and Identification: High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS) is a powerful technique for identifying and characterizing drug metabolites. nih.govresearchgate.netijpras.com In vitro studies using liver microsomes or hepatocytes would be the first step to identify the major metabolic pathways. Common metabolic transformations for a molecule like this compound could include:

Ester Hydrolysis: Cleavage of the ethyl ester to the corresponding carboxylic acid.

Hydroxylation: Addition of a hydroxyl group to one of the aromatic rings.

O-dealkylation: Cleavage of the ether linkage.

Metabolic Stability Assays: Determining the metabolic stability of the compound is critical. These assays, typically performed with liver microsomes, provide an indication of how quickly the compound is metabolized, which helps in predicting its half-life in vivo. A compound with very high metabolic instability may be cleared from the body too quickly to exert a therapeutic effect, while a compound that is too stable may accumulate and cause toxicity.

Development of Sustainable and Scalable Production Methods

The development of environmentally friendly and economically viable synthetic processes is a key consideration in modern pharmaceutical chemistry. For this compound, research into sustainable and scalable production methods will be important for its potential future commercialization.

Green Chemistry Approaches: Traditional methods for ester synthesis often involve harsh conditions and the use of hazardous reagents. Green chemistry principles aim to reduce the environmental impact of chemical processes. rsc.orgrsc.org For the synthesis of aromatic esters, several eco-friendly methodologies are being explored, including:

Enzymatic Synthesis: The use of lipases as biocatalysts can enable the synthesis of esters under mild conditions with high selectivity. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent or in green solvents (e.g., ionic liquids or deep eutectic solvents) can significantly reduce waste.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.

Process Optimization: For a synthesis to be scalable, it needs to be robust and efficient. Process optimization studies will focus on identifying the optimal reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize the yield and purity of this compound while minimizing the formation of byproducts. nih.gov Factorial design experiments can be a valuable tool in this optimization process. rsc.orgrsc.org

Advanced Analytical Method Development for Complex Biological Matrices

To support preclinical and potentially clinical studies, robust and sensitive analytical methods are required for the quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue. up.ac.za

LC-MS/MS Method Development: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. nih.govyoutube.comresearchgate.net The development of a validated LC-MS/MS method would involve:

Optimization of Chromatographic Conditions: Selecting the appropriate column and mobile phase to achieve good separation of the analyte from endogenous matrix components.

Optimization of Mass Spectrometric Parameters: Tuning the instrument to achieve the highest sensitivity and specificity for the detection of the target compound.

Sample Preparation: Developing an efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix.

Method Validation: Once developed, the analytical method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. rsc.orgresearchgate.netnih.gov A validated method is essential for obtaining reliable pharmacokinetic data. up.ac.zanih.gov

Q & A

Q. What are the established synthetic routes for Ethyl 4-(2-phenoxyethoxy)benzoate, and how is purity validated in academic settings?

this compound can be synthesized via multi-step reactions starting from ethyl 4-aminobenzoate. A common approach involves:

- Step 1 : Reaction with tetramethylthiuram disulfide (DTMT) to form a thiourea intermediate.

- Step 2 : Deamination to generate an isothiocyanate derivative.

- Step 3 : Further reaction with hydrazine hydrate in dioxane to yield the final product.

Validation : Purity is confirmed using thin-layer chromatography (TLC), while structural integrity is verified via -NMR, -NMR, and IR spectroscopy. Crystal structure analysis (e.g., X-ray diffraction) may also be employed for definitive confirmation .

Q. Which physicochemical properties are critical for studying this compound, and how are they determined experimentally?

Key properties include:

- LogP (Partition Coefficient) : A value of 3.26 (experimental) indicates moderate lipophilicity, relevant for drug permeability studies.

- Polar Surface Area (PSA) : 26.3 Ų, calculated to predict hydrogen-bonding capacity and bioavailability.

Methodology : LogP is determined via shake-flask or HPLC methods, while PSA is computed using molecular modeling software (e.g., ChemAxon). Experimental values are cross-validated with computational predictions .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its reactivity in polymer co-initiator systems?

In resin cements, Ethyl 4-(dimethylamino)benzoate derivatives exhibit higher reactivity than methacrylate-based co-initiators. Key findings include:

- Degree of Conversion : Ethyl 4-(dimethylamino)benzoate achieves ~85% polymerization efficiency due to its electron-donating substituents, which enhance radical generation.

- Physical Properties : Resins with this co-initiator show superior flexural strength (≥120 MPa) and lower water sorption compared to alternatives.

Experimental Design : Compare curing kinetics using photo-DSC and FT-IR spectroscopy under UV irradiation. Optimize amine/co-initiator ratios (e.g., 1:2 vs. 1:1) to balance reactivity and mechanical properties .

Q. What strategies are effective for optimizing yields in multi-step syntheses of this compound derivatives?

Critical factors include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) improve carbonylation efficiency in steps involving CO insertion.

- Reaction Conditions : Maintain temperatures between 30–50°C for 14–24 hours to minimize side reactions.

- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate brominated or cyanated intermediates.

Troubleshooting : Monitor reaction progress via TLC and adjust solvent polarity to resolve byproduct formation .

Q. How should researchers address contradictions in reactivity data between this compound and analogous compounds?

Example: Ethyl 4-(dimethylamino)benzoate shows higher reactivity than 2-(dimethylamino)ethyl methacrylate in resin systems despite similar amine concentrations. Resolution Strategy :

- Mechanistic Analysis : Use electron paramagnetic resonance (EPR) to compare radical generation rates.

- Solvent Effects : Test polarity-dependent reactivity in aprotic (e.g., dioxane) vs. protic (e.g., ethanol) solvents.

- Statistical Validation : Apply ANOVA to assess significance of differences in degree of conversion data across replicates .

Q. How can computational modeling guide the design of this compound derivatives for biological applications?

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with LogP/PSA to optimize blood-brain barrier penetration.

- Docking Simulations : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina.

- ADMET Prediction : Use SwissADME to estimate metabolic stability and toxicity risks.

Validation : Cross-check computational results with in vitro assays (e.g., enzyme inhibition IC) .

Methodological Notes

- Spectroscopy : Always include -NMR coupling constants to confirm stereochemistry in intermediates.

- Crystallography : For crystal structure determination, use SHELX programs (e.g., SHELXL for refinement) and validate with R-factor analysis .

- Data Reproducibility : Archive raw spectral data and chromatograms in open-access repositories (e.g., Zenodo) for peer review.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.